molecular formula C28H25BrN4O5S2 B13863730 (2E)-2-[1-[5-(4-Bromophenyl)-4-hydroxy-3-thienyl]ethylidene]hydrazide-5-[[[[4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]methyl]amino]carbonyl]-2-thiophenecarboxylic Acid

(2E)-2-[1-[5-(4-Bromophenyl)-4-hydroxy-3-thienyl]ethylidene]hydrazide-5-[[[[4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]methyl]amino]carbonyl]-2-thiophenecarboxylic Acid

Cat. No.: B13863730
M. Wt: 641.6 g/mol
InChI Key: SOHAFPZIBGBALX-ZMGVVAQMSA-N
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Description

(2E)-2-[1-[5-(4-Bromophenyl)-4-hydroxy-3-thienyl]ethylidene]hydrazide-5-[[[[4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]methyl]amino]carbonyl]-2-thiophenecarboxylic Acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxythienyl group, and multiple functional groups such as hydrazide, amino, and carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[1-[5-(4-Bromophenyl)-4-hydroxy-3-thienyl]ethylidene]hydrazide-5-[[[[4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]methyl]amino]carbonyl]-2-thiophenecarboxylic Acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bromophenyl-thienyl intermediate: This step involves the reaction of 4-bromobenzaldehyde with 3-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide to form the intermediate.

    Hydrazide formation: The intermediate is then reacted with hydrazine hydrate under reflux conditions to form the hydrazide derivative.

    Coupling with amino-carbonyl phenyl compound: The hydrazide derivative is coupled with 4-[[(2-hydroxyethyl)amino]carbonyl]benzaldehyde in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[1-[5-(4-Bromophenyl)-4-hydroxy-3-thienyl]ethylidene]hydrazide-5-[[[[4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]methyl]amino]carbonyl]-2-thiophenecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents such as sodium azide (NaN3) or sodium nitrite (NaNO2) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of amino or nitro derivatives.

Scientific Research Applications

(2E)-2-[1-[5-(4-Bromophenyl)-4-hydroxy-3-thienyl]ethylidene]hydrazide-5-[[[[4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]methyl]amino]carbonyl]-2-thiophenecarboxylic Acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-[1-[5-(4-Bromophenyl)-4-hydroxy-3-thienyl]ethylidene]hydrazide-5-[[[[4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]methyl]amino]carbonyl]-2-thiophenecarboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-2-[1-[5-(4-Chlorophenyl)-4-hydroxy-3-thienyl]ethylidene]hydrazide-5-[[[[4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]methyl]amino]carbonyl]-2-thiophenecarboxylic Acid
  • **(2E)-2-[1-[5-(4-Methylphenyl)-4-hydroxy-3-thienyl]ethylidene]hydrazide-5-[[[[4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]methyl]amino]carbonyl]-2-thiophenecarboxylic Acid

Uniqueness

The uniqueness of (2E)-2-[1-[5-(4-Bromophenyl)-4-hydroxy-3-thienyl]ethylidene]hydrazide-5-[[[[4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]methyl]amino]carbonyl]-2-thiophenecarboxylic Acid lies in its specific functional groups and structural arrangement, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H25BrN4O5S2

Molecular Weight

641.6 g/mol

IUPAC Name

2-N-[(Z)-1-[5-(4-bromophenyl)-4-hydroxythiophen-3-yl]ethylideneamino]-5-N-[[4-(2-hydroxyethylcarbamoyl)phenyl]methyl]thiophene-2,5-dicarboxamide

InChI

InChI=1S/C28H25BrN4O5S2/c1-16(21-15-39-25(24(21)35)18-6-8-20(29)9-7-18)32-33-28(38)23-11-10-22(40-23)27(37)31-14-17-2-4-19(5-3-17)26(36)30-12-13-34/h2-11,15,34-35H,12-14H2,1H3,(H,30,36)(H,31,37)(H,33,38)/b32-16-

InChI Key

SOHAFPZIBGBALX-ZMGVVAQMSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(S1)C(=O)NCC2=CC=C(C=C2)C(=O)NCCO)/C3=CSC(=C3O)C4=CC=C(C=C4)Br

Canonical SMILES

CC(=NNC(=O)C1=CC=C(S1)C(=O)NCC2=CC=C(C=C2)C(=O)NCCO)C3=CSC(=C3O)C4=CC=C(C=C4)Br

Origin of Product

United States

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